|
REACTION_CXSMILES
|
C1C=C(Cl)C=[C:3]([C:8]([O:10][OH:11])=O)C=1.[CH3:12][C:13]1[S:17][CH:16]=[C:15](/[CH:18]=[C:19](/[C@H:21]2[O:39][C:37](=[O:38])[CH2:36][C@H:35]([OH:40])[C:34]([CH3:42])([CH3:41])[C:32](=[O:33])[C@H:31]([CH3:43])[C@@H:30]([OH:44])[C@@H:29]([CH3:45])[CH2:28][CH2:27][CH2:26][C@H:24]3[O:25][C@H:23]3[CH2:22]2)\[CH3:20])[N:14]=1>>[CH3:12][C:8]1([CH3:3])[O:10][O:11]1.[CH3:12][C:13]1[S:17][CH:16]=[C:15](/[CH:18]=[C:19](/[C@H:21]2[O:39][C:37](=[O:38])[CH2:36][C@H:35]([OH:40])[C:34]([CH3:42])([CH3:41])[C:32](=[O:33])[C@H:31]([CH3:43])[C@@H:30]([OH:44])[C@@H:29]([CH3:45])[CH2:28][CH2:27][CH2:26][C@H:24]3[O:25][C@H:23]3[CH2:22]2)\[CH3:20])[N:14]=1
|
|
Name
|
57
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
epoxides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
bis(epoxides)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
olefin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@H](O3)CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)O2)O)(C)C)C)O)C
|
|
Name
|
51
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
56
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
gave a different product distribution
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OO1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@H](O3)CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)O2)O)(C)C)C)O)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 15% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |